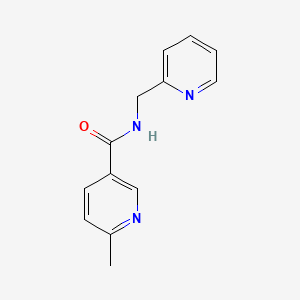![molecular formula C15H18N2O B7537660 N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide](/img/structure/B7537660.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide, also known as DMXB-A, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
科学研究应用
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has also been studied as a potential treatment for schizophrenia, as it has been shown to improve cognitive deficits associated with the disorder. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been investigated as a potential treatment for ADHD, as it has been shown to improve attention and impulse control in animal models.
作用机制
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide is a selective agonist of the α7 nAChR. When N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide binds to the α7 nAChR, it causes the receptor to open and allow the flow of positively charged ions, such as calcium and sodium, into the cell. This influx of ions leads to the activation of various intracellular signaling pathways, which ultimately result in the physiological effects of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide.
Biochemical and Physiological Effects
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function and memory. N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to study the specific effects of α7 nAChR activation without the confounding effects of other nAChRs. However, one limitation of using N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide in lab experiments is its relatively short half-life, which may require frequent dosing.
未来方向
There are several future directions for the study of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on neuroinflammation and oxidative stress, which are implicated in the pathogenesis of various neurological disorders. Additionally, further research is needed to optimize the dosing and administration of N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide for maximum efficacy.
合成方法
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide can be synthesized using a four-step synthetic route. The first step involves the reaction of 1,5-dimethylpyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbenzamide in the presence of triethylamine to yield the desired product, N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide. The final product can be purified using column chromatography.
属性
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-5-4-6-13(9-11)15(18)16-10-14-8-7-12(2)17(14)3/h4-9H,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOKUZHWDZNPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-(2-methoxyphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B7537585.png)


![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)
![5-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7537617.png)
![4-cyano-N-[(1,5-dimethylpyrrol-2-yl)methyl]benzamide](/img/structure/B7537625.png)
![N-[4-(methanesulfonamido)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B7537628.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7537632.png)
![4-[4-(5-Bromothiophen-2-yl)butanoyl]piperazin-2-one](/img/structure/B7537634.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)